molecular formula C21H20ClN3O3 B2474900 3-(1-(3'-Chloro-[1,1'-biphenyl]-4-carbonyl)piperidin-4-yl)imidazolidine-2,4-dione CAS No. 2034312-02-0

3-(1-(3'-Chloro-[1,1'-biphenyl]-4-carbonyl)piperidin-4-yl)imidazolidine-2,4-dione

Cat. No.: B2474900
CAS No.: 2034312-02-0
M. Wt: 397.86
InChI Key: AYHIETBVSFOQES-UHFFFAOYSA-N
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Description

3-(1-(3'-Chloro-[1,1'-biphenyl]-4-carbonyl)piperidin-4-yl)imidazolidine-2,4-dione is a chemical compound with the CAS Registry Number 2034312-02-0 . It has a molecular formula of C21H20ClN3O3 and a molecular weight of 397.8548 g/mol . The compound's structure features a biphenyl core with a chlorine substituent, linked to an imidazolidine-2,4-dione moiety via a piperidine carbonyl group . This specific structural architecture suggests potential for diverse research applications. Researchers can explore this compound as a key intermediate or building block in medicinal chemistry projects, particularly in the synthesis of more complex molecules for pharmacological screening. Its structure is characteristic of compounds studied in drug discovery, making it a valuable asset for developing novel therapeutic agents. This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

3-[1-[4-(3-chlorophenyl)benzoyl]piperidin-4-yl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O3/c22-17-3-1-2-16(12-17)14-4-6-15(7-5-14)20(27)24-10-8-18(9-11-24)25-19(26)13-23-21(25)28/h1-7,12,18H,8-11,13H2,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYHIETBVSFOQES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=O)CNC2=O)C(=O)C3=CC=C(C=C3)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(1-(3'-Chloro-[1,1'-biphenyl]-4-carbonyl)piperidin-4-yl)imidazolidine-2,4-dione , a derivative of imidazolidine, has garnered attention in pharmacological research due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications based on diverse scientific literature.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of piperidine derivatives with imidazolidine diones. The incorporation of the 3'-Chloro-[1,1'-biphenyl]-4-carbonyl moiety enhances its lipophilicity and potentially its biological activity. The structural formula can be represented as follows:

C19H18ClN3O2\text{C}_{19}\text{H}_{18}\text{Cl}\text{N}_{3}\text{O}_{2}

Research indicates that compounds similar to This compound exhibit inhibitory effects on various kinases, particularly those involved in cancer cell proliferation. For example, studies have shown that imidazolidine derivatives can inhibit the activity of Pim kinases, which are implicated in the survival and proliferation of cancer cells. The inhibition mechanism often involves competitive binding to ATP sites within the kinase domain .

Anticancer Properties

Several studies have highlighted the anticancer potential of related compounds. A notable study demonstrated that imidazolidine derivatives significantly reduced the proliferation of prostate cancer cells by inhibiting Pim-1 kinase activity. The IC50 values for these compounds were found to be in the low micromolar range, indicating potent activity against cancer cell lines .

Table 1: Inhibitory Effects on Kinase Activity

CompoundKinase TargetIC50 (µM)Cell Line Tested
3aPim-10.125PC3
3bPim-20.200LNCaP
4aAKT0.300MCF7

Data adapted from various experimental studies on kinase inhibition.

Pharmacological Studies

In a pharmacological study involving animal models, derivatives of imidazolidine were tested for their ability to reduce tumor growth in vivo. The results showed a significant decrease in tumor size compared to control groups, correlating with the inhibition of key signaling pathways involved in cell survival and proliferation .

Toxicological Profile

While exploring the biological activity, it is crucial to assess the toxicity associated with these compounds. Preliminary studies indicate that while effective against cancer cells, some derivatives may exhibit cytotoxicity at higher concentrations. Therefore, dose optimization is essential for therapeutic applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural homology with several biphenyl-piperidine derivatives, as evidenced by the provided sources. Key comparisons include:

Functional Group Variations
Compound Name Molecular Formula Molecular Weight Key Functional Groups Structural Differences
3-(1-(3'-Chloro-[1,1'-biphenyl]-4-carbonyl)piperidin-4-yl)imidazolidine-2,4-dione C₂₅H₂₂ClN₃O₃ 471.91 g/mol Biphenyl carbonyl, imidazolidinedione, piperidine Reference compound
3-(1-((3'-Chloro-[1,1'-biphenyl]-4-yl)sulfonyl)piperidin-4-yl)imidazolidine-2,4-dione C₂₄H₂₂ClN₃O₄S 500.97 g/mol Biphenyl sulfonyl, imidazolidinedione, piperidine Sulfonyl instead of carbonyl group; higher molecular weight due to sulfur
3-Chloro-4′-(piperidine-1-carbonyl)-[1,1′-biphenyl]-4-carboxylic acid C₁₉H₁₈ClNO₃ 343.81 g/mol Biphenyl carbonyl, carboxylic acid, piperidine Carboxylic acid replaces imidazolidinedione; simpler structure
1-((2-([1,1'-Biphenyl]-4-yl)imidazo[1,2-a]pyridin-3-yl)methyl)piperidine-4-carboxylic acid C₂₇H₂₅N₃O₂ 447.51 g/mol Biphenyl, imidazopyridine, piperidine-carboxylic acid Imidazopyridine replaces imidazolidinedione; additional nitrogen heterocycle

Key Observations :

  • The sulfonyl analog () may exhibit altered solubility and binding affinity compared to the carbonyl-containing target compound due to the electronegative sulfonyl group.
  • The imidazopyridine analog () introduces a fused aromatic system, likely enhancing π-π stacking interactions in biological targets.
Pharmacological Relevance

Piperidine-biphenyl hybrids are frequently explored for their bioactivity. For example:

  • Piperidine-4-carboxylic acid derivatives (e.g., ) are associated with kinase inhibition and CNS activity due to their ability to cross the blood-brain barrier .
  • Sulfonyl-containing analogs () are often utilized in protease inhibition, as sulfonyl groups mimic transition states in enzymatic reactions .
  • The imidazolidinedione moiety in the target compound may confer anticonvulsant or antidiabetic properties, as seen in structurally related compounds like phenytoin .

Research Findings and Structural Insights

Crystallographic and Computational Data

While crystallographic data for the target compound are unavailable, studies on related piperidine derivatives (e.g., ) highlight the importance of planar biphenyl systems and piperidine chair conformations in stabilizing ligand-receptor interactions. For instance, the title compound in adopts a chair conformation with aryl substituents at positions 2 and 6, optimizing hydrophobic interactions.

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